PI3Kδ Cellular Inhibition Potency Relative to a Clinical-Stage PI3Kδ Inhibitor
The compound inhibited PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM, measured by electrochemiluminescence after 30 min incubation [1]. In contrast, the potent, selective PI3Kδ inhibitor referred to as PI3Kdelta inhibitor 1 (Compound 5d) displays an IC50 of 1.3 nM in a biochemical assay, highlighting that the 2-fluorophenoxy analog is approximately 78-fold less potent in a cellular context . This quantitative difference underscores the need to select the compound only when a moderate PI3Kδ probe is desired or when studying scaffold-specific pharmacology.
| Evidence Dimension | Cellular PI3Kδ inhibition |
|---|---|
| Target Compound Data | IC50 = 102 nM (Ri-1 cells, AKT pS473, 30 min) |
| Comparator Or Baseline | PI3Kdelta inhibitor 1 (Compound 5d) IC50 = 1.3 nM (biochemical assay) |
| Quantified Difference | ~78-fold lower potency for the target compound (note: different assay formats) |
| Conditions | Target compound: electrochemiluminescence assay in Ri-1 cells; comparator: biochemical assay |
Why This Matters
A procurement decision based on PI3Kδ inhibition requires explicit potency context, as the 102 nM cellular IC50 positions the compound as a moderate probe rather than a high-potency lead analog.
- [1] BindingDB entry BDBM50394893: IC50 = 102 nM for PI3Kdelta. View Source
